molecular formula C33H41NO6 B8257881 Stachartin E

Stachartin E

Cat. No.: B8257881
M. Wt: 547.7 g/mol
InChI Key: ZWJSTYLVFXSIFD-UHFFFAOYSA-N
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Description

Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate involves multiple steps, including the formation of the spirocyclic structure and the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share a similar core structure but may have different functional groups and properties.

    Phenanthrene derivatives: These compounds have a similar polycyclic structure but differ in the arrangement and type of rings.

    Spirocyclic compounds: These compounds feature a spirocyclic structure but may have different substituents and functional groups.

The uniqueness of methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41NO6/c1-19-11-12-26-31(2,3)27(36)13-14-32(26,4)33(19)17-22-25(35)16-21-23(28(22)40-33)18-34(29(21)37)24(30(38)39-5)15-20-9-7-6-8-10-20/h6-10,16,19,24,26-27,35-36H,11-15,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSTYLVFXSIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC6=CC=CC=C6)C(=O)OC)O)C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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